molecular formula C7H7Br B146081 2-Bromotoluene CAS No. 95-46-5

2-Bromotoluene

Cat. No.: B146081
CAS No.: 95-46-5
M. Wt: 171.03 g/mol
InChI Key: QSSXJPIWXQTSIX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Bromotoluene is an aryl bromide based on toluene, in which one aromatic hydrogen atom is replaced with a bromine atom . It is an electron-rich heteroaryl bromide . The primary targets of this compound are organic compounds that can undergo reactions with it, such as cycloalkene (cyclododecene) and linear alkenes (dec-1-ene, allylbenzene) .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as the Heck reaction . This reaction is catalyzed by a palladium complex, specifically tedicyp (cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane)-palladium . The Heck reaction is a carbon-carbon bond-forming reaction, which results in the formation of a new organic compound.

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation of new organic compounds. For example, the methyl group of this compound may be oxidized using potassium permanganate to form the corresponding bromobenzoic acid . The methyl group may also be partially oxidized to form bromobenzaldehyde . These reactions result in the formation of new compounds, which can have various downstream effects depending on their specific properties and interactions.

Pharmacokinetics

It is known that this compound is a liquid at room temperature and has a density of 1422 g/mL at 25 °C . It is practically insoluble in water but is very soluble in ethanol, ether, benzene, carbon tetrachloride, acetone, and chloroform . These properties can impact the bioavailability of this compound.

Result of Action

The result of the action of this compound is the formation of new organic compounds through reactions such as the Heck reaction and oxidation . These new compounds can have various molecular and cellular effects depending on their specific properties and interactions.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility properties can affect its distribution in different environments . Additionally, the presence of other chemicals, such as catalysts or reactants, can influence the reactions that this compound undergoes . The temperature and pressure can also affect the rate and extent of these reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromotoluene can be synthesized through several methods. One common laboratory method involves the diazotization of o-toluidine followed by treatment with copper(I) bromide. The process begins with the addition of hydrobromic acid to o-toluidine, followed by the dropwise addition of sodium nitrite solution at low temperatures (0-5°C). The reaction mixture is then treated with copper powder, and the temperature is gradually increased to 25-30°C. The resulting oily substance is distilled with steam and washed with alkali and sulfuric acid to obtain purified this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by brominating toluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at elevated temperatures to ensure complete bromination .

Chemical Reactions Analysis

2-Bromotoluene undergoes various chemical reactions, including:

Substitution Reactions:

    Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide or potassium hydroxide in the presence of a phase-transfer catalyst.

    Electrophilic Substitution: The methyl group on the benzene ring activates the ortho and para positions, making this compound susceptible to electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Oxidation Reactions:

Reduction Reactions:

  • The bromine atom can be reduced to form toluene using reducing agents such as zinc and hydrochloric acid.

Major Products:

Scientific Research Applications

2-Bromotoluene has a wide range of applications in scientific research and industry:

Chemistry:

Biology and Medicine:

Industry:

  • It is used in the manufacture of dyes, resins, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

1-bromo-2-methylbenzene
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InChI

InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
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InChI Key

QSSXJPIWXQTSIX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1Br
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Molecular Formula

C7H7Br
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DSSTOX Substance ID

DTXSID2024660
Record name 2-Bromotoluene
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Molecular Weight

171.03 g/mol
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Physical Description

O-bromotoluene is a clear colorless to pale beige liquid. (NTP, 1992), Colorless liquid; [HSDB]
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Boiling Point

358 °F at 760 mmHg (NTP, 1992), 181.7 °C
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Flash Point

174 °F (NTP, 1992), 79 °C, 79 °C (174 °F) CLOSED CUP
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Solubility

less than 1 mg/mL at 59 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, SOL IN ALL PROPORTIONS IN CARBON TETRACHLORIDE, Very soluble in ethanol, ether, and benzene
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Density

1.431 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.432 @ 20 °C/4 °C
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Vapor Density

5.9 (Air= 1)
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Vapor Pressure

1 mmHg at 75.9 °F (NTP, 1992), 1.04 [mmHg], Vapor pressure = 2.88 kPa (21.6 mm Hg) at 75 °C, 1.00 mm Hg @ 25 °C /Calculated from experimentally-derived coefficients/
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Color/Form

COLORLESS LIQ

CAS No.

95-46-5
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Melting Point

-15 °F (NTP, 1992), -27.8 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data of 2-bromotoluene?

A1: this compound has the molecular formula C7H7Br and a molecular weight of 171.03 g/mol. Several spectroscopic techniques have been used to characterize this compound.

  • Infrared (IR) and Raman Spectroscopy [, ]: These techniques provide information about the vibrational modes of molecules and are valuable for identifying functional groups. Studies have analyzed the IR and Raman spectra of this compound, assigning specific vibrational frequencies to different molecular motions.
  • Electronic Absorption Spectroscopy []: This technique studies the absorption of ultraviolet-visible light by molecules, providing information about their electronic structure and transitions. Research has investigated the electronic absorption spectra of this compound, shedding light on its electronic properties.

Q2: How is this compound utilized in Suzuki coupling reactions?

A2: this compound serves as a common substrate in Suzuki coupling reactions, showcasing the versatility of this reaction in forming carbon-carbon bonds.

  • Palladium Catalysts [, , , ]: Research highlights the efficacy of palladium complexes as catalysts in coupling this compound with various phenylboronic acids [, , ]. The choice of ligands significantly influences the catalytic activity and selectivity of these palladium complexes []. For instance, studies using phosphine-linked cyclophosphazenes as ligands demonstrated high turnover numbers, showcasing the potential for industrial applications [].
  • Reaction Optimization []: Researchers continuously strive to optimize reaction conditions, exploring different solvents, bases, and temperatures to maximize yield and minimize reaction time [].

Q3: How do structural modifications of this compound impact its reactivity in electrophilic aromatic substitution reactions?

A3: The presence of the bromine atom and its position on the toluene ring directly influence the reactivity and regioselectivity of this compound in electrophilic aromatic substitution reactions.

  • Steric Effects []: The ortho position, being adjacent to the methyl group, experiences greater steric hindrance compared to the para position. Consequently, para-substituted products are often favored in these reactions [].

Q4: Are there any computational studies on the reactivity or properties of this compound?

A4: While specific examples of computational studies on this compound were not explicitly mentioned in the provided abstracts, such techniques are commonly employed in chemistry research.

    Q5: What is known about the stability of this compound?

    A5: Specific data on the stability of this compound under various conditions is not extensively detailed in the provided abstracts.

      Q6: What are some potential alternatives to this compound in synthesis or other applications?

      A6: The choice of alternative reagents often depends on the specific application.

        Q7: What resources are available for researchers studying this compound and related compounds?

        A7: Numerous resources support research on this compound.

          Q8: Has the use of this compound evolved over time?

          A8: While the provided abstracts do not explicitly detail the historical evolution of this compound use, it is likely that its applications have expanded alongside advancements in synthetic chemistry.

            Q9: Are there any cross-disciplinary applications of this compound research?

            A9: The study of this compound extends beyond traditional boundaries, fostering interdisciplinary collaborations.

            • Synthetic Chemistry and Catalysis: The use of this compound as a substrate in Suzuki coupling reactions [, , , ] exemplifies the synergy between synthetic organic chemistry and catalysis.
            • Spectroscopy and Computational Chemistry: Characterizing the vibrational spectra of this compound [, ] and potentially employing computational methods to predict its properties bridge the fields of spectroscopy, computational chemistry, and theoretical chemistry.

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